DS44470011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

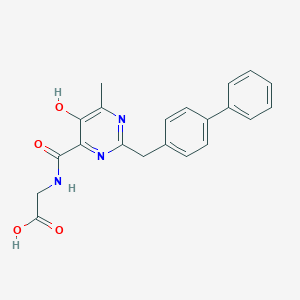

C21H19N3O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

2-[[5-hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H19N3O4/c1-13-20(27)19(21(28)22-12-18(25)26)24-17(23-13)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,27H,11-12H2,1H3,(H,22,28)(H,25,26) |

InChI Key |

RNJLQAHYMHEWME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Functions of p21 CIP1/WAF1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p21 CIP1/WAF1 (also known as CDKN1A) is a potent cyclin-dependent kinase (CDK) inhibitor that plays a central role in regulating cell cycle progression, apoptosis, and cellular senescence.[1][2] Its expression is tightly controlled by the tumor suppressor protein p53, positioning p21 as a critical downstream effector in the cellular response to a variety of stress signals, including DNA damage.[1][3] This technical guide provides a comprehensive overview of the core functions of p21, its regulation, and its multifaceted role in cellular physiology and pathology, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Core Functions of p21

The functions of p21 are diverse and context-dependent, largely dictated by its subcellular localization and its interactions with a multitude of proteins.

Cell Cycle Inhibition

The primary and most well-characterized function of p21 is its role as a negative regulator of the cell cycle.[2] It can arrest the cell cycle at both the G1/S and G2/M transitions.[4]

-

G1/S Arrest: p21 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[4]

-

G2/M Arrest: p21 can also contribute to the G2/M checkpoint, although the mechanisms are less fully elucidated than its role in G1.[4]

In addition to CDK inhibition, p21 can directly inhibit DNA replication by binding to Proliferating Cell Nuclear Antigen (PCNA), a critical component of the DNA replication machinery.[5] This interaction prevents the loading of DNA polymerase onto the DNA template.

Apoptosis

The role of p21 in apoptosis is complex and appears to be dualistic, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cellular context and its subcellular localization.

-

Anti-apoptotic Role: In the cytoplasm, p21 can exert an anti-apoptotic effect by binding to and inhibiting pro-apoptotic molecules such as pro-caspase-3 and Apoptosis Signal-regulating Kinase 1 (ASK1).[6] This can protect cells from various apoptotic stimuli.

-

Pro-apoptotic Role: Under certain conditions, particularly in response to extensive DNA damage, p21 can promote apoptosis. One proposed mechanism involves the cleavage of p21 by caspases, which may then lead to the activation of CDKs and the promotion of apoptosis.[5]

Cellular Senescence

p21 is a key mediator of cellular senescence, a state of irreversible cell cycle arrest.[7] Induction of p21 is a common feature of senescent cells, and its overexpression is sufficient to induce a senescent phenotype in many cell types.[3] This function is critical for tumor suppression and is also implicated in the aging process.

Transcriptional Regulation

The expression of the CDKN1A gene, which encodes p21, is regulated by both p53-dependent and p53-independent mechanisms.

-

p53-Dependent Regulation: In response to DNA damage and other cellular stresses, the tumor suppressor p53 is activated and binds to p53-responsive elements in the p21 promoter, leading to a robust transcriptional induction of p21.[3]

-

p53-Independent Regulation: A variety of other transcription factors and signaling pathways can also regulate p21 expression, including Sp1/Sp3, AP2, and signaling cascades initiated by growth factors and cytokines.[8]

Data Presentation

Quantitative Data on p21 Interactions and Function

| Parameter | Interacting Partner/Process | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | PCNA | 70 - 700 nM | In vitro | [9] |

| Inhibition Constant (Ki) | Cyclin A-CDK2 | 1.1 nM | In vitro | [10] |

| Cyclin E-CDK2 | 0.5 nM | In vitro | [10] | |

| Cyclin D1-CDK4 | 15 nM | In vitro | [10] | |

| Cyclin D2-CDK6 | 6.4 nM | In vitro | [10] | |

| Protein Half-life | p21 protein | ~45 min (control) to ~165 min (overexpression of p120 E4F) | 3T3 cells | [11] |

| Cell Cycle Arrest | G1 arrest upon apigenin treatment (inducer of p21) | ~20% reduction in S phase with 10 µM apigenin | Human Diploid Fibroblasts | [3] |

| G1 and G2/M arrest upon p21 induction | Varies with cell type and pRb status | Various cell lines | [4] | |

| Apoptosis | Increased apoptosis upon p21 knockdown | Varies with stimulus | Prostate cancer cells | [6] |

| Senescence | SA-β-gal positive cells upon p21 induction | 28-90% depending on construct | HeLa, DLD-1, SKOV3, LoVo | [12] |

p21 Expression Changes in Response to Stimuli

| Stimulus | Cell Line | Fold Change in p21 Protein | Time Point | Reference |

| Doxorubicin (0.5 µM) | HeLa | ~4-fold increase | 24 hours | [13] |

| X-ray irradiation (5 Gy) | 92-1 (uveal melanoma) | Dramatic increase | 24 hours | [14] |

| UVB irradiation (20 mJ/cm²) | HaCaT (keratinocytes) | Significant downregulation | 1.5 - 9 hours | [15] |

| Apigenin (70 µM) | Human Diploid Fibroblasts | ~22-fold induction | 24 hours | [3] |

Mandatory Visualization

Signaling Pathways

Caption: p53-p21 signaling pathway in response to DNA damage.

Experimental Workflows

Caption: Workflow for Quantitative Western Blot Analysis of p21.

Caption: Workflow for Senescence-Associated β-Galactosidase Staining.

Experimental Protocols

Quantitative Western Blot for p21 Protein Levels

Objective: To quantify the relative or absolute levels of p21 protein in cell lysates.

Materials:

-

Cell culture reagents

-

Treatment reagents (e.g., DNA damaging agents)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-p21 (e.g., rabbit monoclonal)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the experimental agent for the specified time. Include appropriate controls.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p21 primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p21 signal to a loading control (e.g., β-actin or total protein stain).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect senescent cells based on increased β-galactosidase activity at pH 6.0.[4][9][13][16]

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

PBS

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Cell Seeding: Plate cells at a low density to avoid contact inhibition-induced artifacts.

-

Induce Senescence: Treat cells as required to induce senescence.

-

Washing: Wash the cells twice with PBS.

-

Fixation: Fix the cells with the fixation solution for 3-5 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS.

-

Staining: Add the freshly prepared staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, protected from light.[4]

-

Imaging: Observe the cells under a bright-field microscope for the development of a blue color.

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of senescent cells.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Materials:

-

Cells cultured on coverslips or in multi-well plates

-

PBS

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in 0.1% sodium citrate

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Treatment: Culture and treat cells to induce apoptosis.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[17]

-

Washing: Wash cells twice with PBS.

-

Permeabilization: Incubate cells with permeabilization solution for 2 minutes on ice.

-

Washing: Wash cells twice with PBS.

-

TUNEL Reaction: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18]

-

Washing: Wash cells three times with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used.

-

Analysis: Quantify the percentage of TUNEL-positive cells.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]

Materials:

-

Cell culture and treatment reagents

-

Cell lysis buffer (provided in commercial kits or a buffer containing HEPES, CHAPS, and DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Induce Apoptosis: Treat cells to induce apoptosis.

-

Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions or a standard protocol. Keep lysates on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add equal amounts of protein lysate to each well. Include a blank (lysis buffer only) and a positive control (e.g., purified active caspase-3).

-

Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, e.g., excitation/emission at 380/460 nm).

-

Data Analysis: Calculate the caspase-3 activity, often expressed as fold change relative to the untreated control after normalizing to protein concentration.

Conclusion

p21 CIP1/WAF1 is a multifaceted protein with profound implications for cell fate decisions. Its intricate regulation and diverse functions in cell cycle control, apoptosis, and senescence make it a critical area of study for understanding normal cellular processes and the pathogenesis of diseases like cancer. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex biology of p21 and to explore its potential as a therapeutic target.

References

- 1. Cdk2-dependent phosphorylation of p21 regulates the role of Cdk2 in cisplatin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of p21CIP1 Protein and Cell Cycle Arrest after Inhibition of Aurora B Kinase Is Attributed to Aneuploidy and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Level of reactive oxygen species induced by p21WAF(1)/CIP(1) is critical for the determination of cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 17. LincRNA-p21 activates p21 in cis to promote Polycomb target gene expression and to enforce the G1/S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Role of p21 in Apoptosis, Proliferation, Cell Cycle Arrest, and Antioxidant Activity in UVB-Irradiated Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Apoptosis inhibitory activity of cytoplasmic p21(Cip1/WAF1) in monocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. pubs.broadinstitute.org [pubs.broadinstitute.org]

p21 Protein Expression in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1 or CDKN1A) is a critical regulator of cell cycle progression, apoptosis, and DNA repair.[1][2] Its expression and function in cancer are complex and often paradoxical, acting as both a tumor suppressor and, in certain contexts, an oncogene. This guide provides a comprehensive technical overview of p21's role in oncology, detailing its regulatory signaling pathways, summarizing quantitative data on its expression in various cancers, and providing detailed experimental protocols for its analysis. The intricate network of interactions involving p21 presents both challenges and opportunities for the development of novel cancer therapeutics.

The Dual Role of p21 in Cancer

p21 is a protein with a multifaceted role in cancer, capable of exerting both tumor-suppressive and oncogenic effects depending on the cellular context, its subcellular localization, and the status of other key regulatory proteins like p53.[3][4]

p21 as a Tumor Suppressor

The primary tumor-suppressive function of p21 stems from its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1.[5] By binding to and inhibiting these kinases, p21 enforces cell cycle arrest at the G1/S and G2/M checkpoints.[1][5] This arrest provides a window for DNA repair mechanisms to correct genomic damage, thereby preventing the propagation of mutations, a hallmark of cancer.[4] The induction of p21 is a key downstream event of the p53 tumor suppressor pathway, which is activated in response to cellular stress, including DNA damage.[6][7] Nuclear localization of p21 is predominantly associated with its tumor-suppressive, growth-inhibitory functions.[3]

The Oncogenic Paradox of p21

Contrary to its tumor-suppressive role, emerging evidence highlights oncogenic functions of p21.[5] This paradoxical behavior is often linked to its cytoplasmic localization.[5] In the cytoplasm, p21 can inhibit apoptosis by binding to and sequestering pro-apoptotic molecules such as pro-caspase 3, ASK1, and JNK.[3][8] This anti-apoptotic function can contribute to the survival of cancer cells and promote resistance to chemotherapy and radiation.[4] Furthermore, in some contexts, particularly in p53-deficient tumors, high levels of p21 have been associated with increased tumor growth, genomic instability, and poor prognosis.[9]

Regulation of p21 Expression and Activity

The expression and activity of p21 are tightly regulated at multiple levels, including transcription, post-transcriptional modifications, and protein stability. This intricate regulation allows cells to fine-tune their response to a wide array of internal and external stimuli.

Transcriptional Regulation

The CDKN1A gene, which encodes p21, is a primary transcriptional target of the p53 tumor suppressor.[7] In response to DNA damage, p53 is activated and binds to responsive elements in the p21 promoter, leading to a rapid increase in p21 transcription.[6][7] However, p21 expression can also be regulated independently of p53 through various transcription factors, including Sp1, AP2, and STATs.[3]

Post-Translational Modifications and Subcellular Localization

The function of p21 is significantly influenced by post-translational modifications, particularly phosphorylation. Kinases such as Akt (Protein Kinase B) can phosphorylate p21, leading to its stabilization and cytoplasmic retention, which promotes its anti-apoptotic activities.[5] The subcellular localization of p21 is a critical determinant of its function. Nuclear p21 primarily acts as a cell cycle inhibitor, while cytoplasmic p21 is associated with anti-apoptotic and oncogenic roles.[3][5]

Key Signaling Pathways Involving p21

p21 is a central node in several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for developing targeted therapies.

The p53-p21-Rb Pathway

In response to cellular stress, such as DNA damage, the p53 tumor suppressor is activated and induces the transcription of p21.[6][10] p21 then inhibits cyclin-CDK complexes, leading to the hypophosphorylation of the retinoblastoma (Rb) protein.[6] Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and effectively halting the cell cycle.[6]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[11] Activated Akt can phosphorylate p21, leading to its stabilization and translocation to the cytoplasm.[5] This cytoplasmic p21 can then exert its anti-apoptotic functions, contributing to cancer cell survival and resistance to therapy.[11]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. The interplay between the MAPK pathway and p21 is complex. In some instances, the MAPK pathway can lead to the upregulation of p21, contributing to cell cycle arrest.[12] However, other studies have shown that components of the MAPK pathway can be activated by p21-activated kinases (PAKs), which can in turn promote tumor cell proliferation and survival.[13][14]

p21 in Apoptosis Regulation

p21's role in apoptosis is a critical aspect of its dual function in cancer. While its induction by p53 can lead to cell cycle arrest to allow for DNA repair, sustained stress can tip the balance towards apoptosis.[2] Cytoplasmic p21, however, generally acts as an inhibitor of apoptosis by directly binding to and inactivating pro-apoptotic proteins like procaspase-3 and ASK1.[3][8] This anti-apoptotic function can be a significant factor in the resistance of cancer cells to therapeutic agents.

Quantitative Data on p21 Expression in Cancer

The expression level and subcellular localization of p21 have been investigated as potential prognostic and predictive biomarkers in various cancers, with findings often being context-dependent.

Table 1: p21 Expression and Clinical Outcome in Breast Cancer

| Subcellular Localization | p21 Expression Level | Correlation with Prognosis | Reference(s) |

| Nuclear | High | Favorable prognosis | [15] |

| Nuclear | Low | Poor prognosis | [15] |

| Cytoplasmic | High | Poor prognosis, associated with HER2 overexpression and high Ki67 | [16][17] |

Table 2: p21 Expression and Clinical Outcome in Non-Small Cell Lung Cancer (NSCLC)

| p53 Status | p21 Expression Level | 5-Year Survival Rate | Reference(s) |

| Wild-type | High | Poor prognosis | [9] |

| Not specified | Positive | 73.8% (Favorable) | [18] |

| Not specified | Negative | 60.7% (Unfavorable) | [18] |

| p53-negative | p21-positive | 80.7% (Favorable) | [18] |

| p53-positive | p21-negative | 50.0% (Unfavorable) | [18] |

Table 3: p21 Expression and Clinical Outcome in Other Cancers

| Cancer Type | Subcellular Localization | p21 Expression | Correlation with Prognosis | Reference(s) |

| Prostate Cancer | Cytoplasmic | High | Androgen-independent growth, anti-apoptotic | [11] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Positive | Favorable for R-CHOP treated patients | [19] |

| Rectal Cancer | Not specified | Low | Improved disease-free survival | [9] |

Experimental Protocols for p21 Analysis

Accurate and reproducible measurement of p21 expression is essential for both research and clinical applications. Below are detailed protocols for common techniques used to assess p21 at the protein and mRNA levels.

Immunohistochemistry (IHC) for p21

IHC is used to visualize the expression and subcellular localization of p21 in tissue samples.

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final wash in distilled water.[20]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.[21]

-

Blocking: Incubate sections with a blocking solution (e.g., 1% BSA in PBS) for 15-30 minutes at room temperature to minimize non-specific antibody binding.[22]

-

Primary Antibody Incubation: Apply the primary anti-p21 antibody (e.g., clone 12D1 or DCS60) at the recommended dilution (typically 1:50-1:200) and incubate for 30-60 minutes at room temperature or overnight at 4°C.[21][23][24]

-

Secondary Antibody Incubation: After washing, apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 20-30 minutes at room temperature.[21]

-

Detection: Add a chromogenic substrate such as 3,3'-diaminobenzidine (DAB) and incubate for 5-10 minutes, or until the desired color intensity is reached.[21]

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[21]

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.

-

Analysis: Evaluate staining intensity and the percentage of positive cells under a microscope. Scoring can be performed semi-quantitatively by a pathologist.[20]

Western Blotting for p21

Western blotting is used to detect and quantify the total amount of p21 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration using a standard assay like the BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on an 8-15% SDS-polyacrylamide gel.[25][26]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with an anti-p21 primary antibody (e.g., at a 1:2000 dilution) overnight at 4°C.[23]

-

Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.[26][27]

Real-Time Quantitative PCR (RT-qPCR) for CDKN1A (p21) mRNA

RT-qPCR is a sensitive method to quantify the expression of the CDKN1A gene at the mRNA level.

Protocol:

-

RNA Extraction: Extract total RNA from cells or tissues using a suitable method, such as TRIzol reagent, and assess its quality and quantity.[28]

-

Reverse Transcription: Synthesize cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV).[28]

-

qPCR: Perform real-time PCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and CDKN1A-specific primers.[29] A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[30]

-

Data Analysis: Analyze the amplification data and calculate the relative expression of CDKN1A mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or UBC).[28][31]

Conclusion and Future Directions

p21 stands at a critical crossroads of cell fate decisions in cancer. Its dual nature as both a tumor suppressor and a potential oncogene underscores the complexity of cancer biology and the challenges in targeting it therapeutically. The prognostic and predictive value of p21 expression is highly dependent on the cancer type, subcellular localization, and the status of interacting signaling pathways. Future research should focus on elucidating the precise molecular mechanisms that govern the functional switch of p21. The development of therapies that can selectively promote its tumor-suppressive functions (e.g., by enforcing nuclear localization) or inhibit its oncogenic activities (e.g., by blocking its cytoplasmic anti-apoptotic interactions) holds significant promise for improving cancer treatment outcomes. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and clinicians working to unravel the complexities of p21 and translate this knowledge into effective clinical strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mail.neoplasiaresearch.com [mail.neoplasiaresearch.com]

- 4. news-medical.net [news-medical.net]

- 5. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pro-survival roles for p21(Cip1/Waf1) in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K-Akt signaling is involved in the regulation of p21(WAF/CIP) expression and androgen-independent growth in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prognostic and predictive value of p53 and p21 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An immunohistochemical study of p21 and p53 expression in primary node-positive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical significance of p21 expression in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. 4.10. Immunohistochemistry (IHC) Staining Assay [bio-protocol.org]

- 21. genomeme.ca [genomeme.ca]

- 22. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]

- 23. p21 Waf1/Cip1 (DCS60) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 24. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Long non-coding RNA generated from CDKN1A gene by alternative polyadenylation regulates p21 expression during DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. cdn.origene.com [cdn.origene.com]

- 31. researchgate.net [researchgate.net]

The Dawn of a Guardian: A Technical Chronicle of the Discovery of the p21 Gene

A pivotal moment in cancer research, the discovery of the p21 gene in the early 1990s unveiled a key mechanism in cellular growth control and the tumor-suppressing function of the p53 protein. This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on the foundational studies that identified and characterized p21, also known as WAF1 (Wild-type p53-activated fragment 1) or CIP1 (CDK-interacting protein 1).

The discovery of p21 was a landmark achievement, emerging concurrently from three independent lines of investigation, each employing distinct and innovative experimental approaches. These studies not only identified a novel protein but also elucidated its critical role as a cyclin-dependent kinase (CDK) inhibitor and a primary mediator of p53-induced cell cycle arrest.

Key Discovery Platforms and Methodologies

The identification of p21 was the culmination of efforts from the laboratories of Wafik S. El-Deiry, Stephen J. Elledge, and David Beach. Each group utilized a unique strategy, providing converging evidence for the existence and function of this crucial cell cycle regulator.

Subtractive Hybridization: The Hunt for p53-Inducible Genes

Dr. El-Deiry's group at Johns Hopkins University sought to identify genes directly activated by the tumor suppressor protein p53. Their approach, a powerful technique known as subtractive hybridization, was designed to isolate mRNA transcripts that were present in cells expressing wild-type p53 but absent in cells with a mutant p53.

Experimental Workflow: Subtractive Hybridization

This elegant approach led to the isolation of a gene fragment they named WAF1, which was robustly induced following the activation of wild-type p53.

The Yeast Two-Hybrid System: Seeking CDK2-Interacting Proteins

At Baylor College of Medicine, Dr. Elledge's laboratory employed a genetic approach in yeast, the two-hybrid system, to screen for proteins that physically interact with human cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 to S phase transition in the cell cycle.

Experimental Workflow: Yeast Two-Hybrid Screen

This screen identified a novel 21-kilodalton protein, which they named CIP1, that bound directly to CDK2.

Biochemical Purification: Unmasking a Universal CDK Inhibitor

Dr. Beach's group at Cold Spring Harbor Laboratory took a biochemical approach, focusing on the composition of cyclin-CDK complexes in normal versus transformed cells. They observed that in normal cells, these complexes existed in quaternary structures that included a 21-kilodalton protein.

Through purification and subsequent molecular cloning, they identified this protein, which they also named p21, and demonstrated its ability to inhibit the activity of a broad range of cyclin-CDK complexes.

Core Signaling Pathway: The p53-p21 Axis

The convergence of these findings established a central signaling pathway in cell cycle control. In response to cellular stress, such as DNA damage, the p53 tumor suppressor protein is activated and functions as a transcription factor, binding to the promoter of the p21 gene and inducing its expression. The newly synthesized p21 protein then binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily in the G1 phase. This pause provides the cell with time to repair DNA damage before replication.

Quantitative Data from Foundational Studies

The initial publications provided critical quantitative data that established the potency and function of p21.

| Experiment | Cell Line | Result | Reference |

| WAF1 mRNA Induction | Glioblastoma | >10-fold increase in WAF1 mRNA after wild-type p53 induction. | El-Deiry et al., 1993 |

| Colony Formation Assay | Colon Cancer | ~97% reduction in colony formation upon WAF1 expression. | El-Deiry et al., 1993 |

| CDK2 Kinase Inhibition | In vitro | 50% inhibition of Cyclin A-CDK2 activity with ~1 nM CIP1. | Harper et al., 1993 |

| CDK4 Kinase Inhibition | In vitro | 50% inhibition of Cyclin D1-CDK4 activity with ~5 nM CIP1. | Harper et al., 1993 |

| Universal CDK Inhibition | In vitro | Broad inhibition of Cyclin E-CDK2, Cyclin A-CDK2, and Cyclin D1-CDK4 by p21. | Xiong et al., 1993 |

Detailed Experimental Protocols

The following are summaries of the key experimental protocols from the seminal p21 discovery papers.

Subtractive Hybridization (El-Deiry et al., 1993)

-

Cell Culture and mRNA Isolation: A human glioblastoma cell line containing a temperature-sensitive p53 mutant was used. Cells were cultured at permissive (32°C, wild-type p53 function) and non-permissive (37°C, mutant p53 function) temperatures. Poly(A)+ RNA was isolated from both cell populations.

-

cDNA Synthesis: First-strand cDNA was synthesized from the poly(A)+ RNA from cells with wild-type p53 function using reverse transcriptase and oligo(dT) primers. This "tester" cDNA was radiolabeled. "Driver" cDNA was synthesized from the mRNA of cells with mutant p53 function.

-

Hybridization and Subtraction: The radiolabeled tester cDNA was hybridized with an excess of the driver cDNA. Sequences common to both populations formed double-stranded hybrids, which were then removed by hydroxyapatite chromatography.

-

Cloning and Screening: The remaining single-stranded, tester-specific cDNA (representing genes induced by wild-type p53) was cloned into a plasmid vector. Individual clones were then used as probes in Northern blot analysis to confirm their induction by wild-type p53.

Yeast Two-Hybrid Screen (Harper et al., 1993)

-

Bait and Prey Construction: The coding sequence of human CDK2 was fused to the DNA-binding domain of the GAL4 transcription factor to create the "bait" plasmid. A human cDNA library was fused to the GAL4 activation domain to create the "prey" plasmids.

-

Yeast Transformation and Selection: A yeast strain containing GAL4-responsive reporter genes (e.g., HIS3, lacZ) was co-transformed with the bait and prey plasmids.

-

Interaction Screening: Transformed yeast cells were plated on selective media lacking histidine. Only yeast cells in which the bait and prey proteins interacted, thereby reconstituting a functional GAL4 transcription factor and activating the HIS3 reporter gene, could grow.

-

Positive Clone Analysis: Plasmids from the surviving yeast colonies were isolated, and the cDNA inserts were sequenced to identify the interacting proteins.

In Vitro Kinase Inhibition Assay (Harper et al., 1993; Xiong et al., 1993)

-

Expression and Purification of Proteins: Recombinant p21 (CIP1), cyclins, and CDKs were expressed in and purified from E. coli or insect cells.

-

Kinase Reaction: Purified active cyclin-CDK complexes were incubated with a histone H1 substrate and [γ-³²P]ATP in a kinase buffer.

-

Inhibition Assay: Varying concentrations of purified p21 were added to the kinase reactions to determine the inhibitory concentration.

-

Analysis: The reactions were stopped, and the proteins were separated by SDS-PAGE. The incorporation of ³²P into histone H1 was visualized by autoradiography and quantified to determine the extent of kinase inhibition.

Conclusion

The discovery of p21 was a watershed moment in cell cycle and cancer biology. The elegant and diverse experimental approaches employed by the El-Deiry, Elledge, and Beach laboratories provided a comprehensive initial characterization of this critical tumor suppressor. Their work laid the foundation for decades of research into the p53-p21 pathway and its implications for cancer development and therapy. This technical guide serves as a testament to their groundbreaking research and a resource for future investigations in this vital field.

The Multifaceted Regulator: An In-depth Guide to the p21 Protein and Its Aliases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p21 protein, a critical node in cellular signaling, plays a pivotal role in orchestrating the cellular response to a myriad of stressors, most notably DNA damage. Its function as a potent cyclin-dependent kinase (CDK) inhibitor positions it as a key regulator of cell cycle progression, apoptosis, and senescence. This technical guide provides a comprehensive overview of the p21 protein, including its various aliases, its intricate signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its expression and interactions are presented to facilitate comparative analysis and aid in the design of future studies and therapeutic strategies.

Alternative Names for p21 Protein

The p21 protein is known by a variety of names in scientific literature, which can often be a source of confusion. A clear understanding of these aliases is crucial for comprehensive literature searches and clear scientific communication. The protein is encoded by the CDKN1A (Cyclin Dependent Kinase Inhibitor 1A) gene.

| Alias | Full Name/Description |

| p21 | The most common name, referring to its molecular weight of 21 kilodaltons. |

| p21Cip1 | CDK-interacting protein 1. This name highlights its direct interaction with and inhibition of cyclin-CDK complexes.[1] |

| p21Waf1 | Wild-type p53-activated fragment 1. This name reflects its discovery as a transcriptional target of the tumor suppressor protein p53.[1] |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A. This is the official gene name. |

| CIP1 | CDK-inhibitory protein 1.[1] |

| WAF1 | Wild-type p53-activated fragment 1.[1] |

| SDI1 | Senescent cell-derived inhibitor 1. This name is based on its identification in senescent cells. |

| CAP20 | CDK-associated protein 20. |

| CDKN1 | An older symbol for the CDKN1A gene. |

| MDA-6 | Melanoma differentiation-associated protein 6. This name arose from its identification in a melanoma differentiation model. |

| PIC1 | PCNA-interacting protein 1. |

Core Functions and Signaling Pathways

The p21 protein is a central player in the cellular stress response network. Its primary function is to halt cell cycle progression, providing time for DNA repair or, in cases of irreparable damage, to trigger apoptosis or senescence.

The p53-p21 Signaling Pathway in DNA Damage Response

The most well-characterized pathway involving p21 is its induction by the tumor suppressor p53 in response to DNA damage.

Caption: The p53-p21 signaling pathway in response to DNA damage.

Upon DNA damage, sensor kinases such as ATM and ATR are activated. These kinases then phosphorylate and stabilize p53, preventing its degradation by MDM2. Stabilized p53 acts as a transcription factor, binding to the promoter of the CDKN1A gene and inducing the expression of the p21 protein. p21 then binds to and inhibits the activity of cyclin/CDK complexes, primarily Cyclin E/CDK2, which are essential for the G1/S phase transition. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S phase entry.

Quantitative Data on p21 Expression

The expression of p21 is highly variable and context-dependent, often being dysregulated in cancer. Below is a summary of p21 expression data in various cancer cell lines.

| Cell Line | Cancer Type | p21 Expression Level (Relative) | Notes |

| HCT-116 | Colorectal Carcinoma | High | Wild-type p53; p21 is inducible. |

| HCT-116 p53-/- | Colorectal Carcinoma | Low/Undetectable | p53 knockout, demonstrating p53-dependent p21 expression. |

| MCF-7 | Breast Adenocarcinoma | Moderate to High | Wild-type p53; p21 is inducible by DNA damaging agents. |

| MDA-MB-231 | Breast Adenocarcinoma | Low | Mutant p53; low basal p21 expression. |

| A549 | Lung Carcinoma | Moderate | Wild-type p53; p21 is inducible. |

| PC-3 | Prostate Adenocarcinoma | Low | p53 null; p21 expression is p53-independent. |

| LNCaP | Prostate Carcinoma | Moderate | Wild-type p53. |

| U2OS | Osteosarcoma | High | Wild-type p53. |

Experimental Protocols

Investigating the function and regulation of p21 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis for p21 Protein Expression

This protocol outlines the detection of p21 protein levels in cell lysates.

Caption: Workflow for Western Blot analysis of p21 protein.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 12-15% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer at 20V for 30 minutes.

5. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

6. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for p21 (e.g., mouse monoclonal or rabbit polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (anti-mouse or anti-rabbit) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

-

Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.

-

Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.

Co-Immunoprecipitation (Co-IP) for p21 Protein Interactions

This protocol is designed to identify proteins that interact with p21 in their native state.

Caption: Workflow for Co-Immunoprecipitation of p21.

1. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

2. Pre-clearing:

-

Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Add the primary antibody against p21 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

4. Capture of Immune Complexes:

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

5. Washing:

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

6. Elution:

-

Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

7. Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., CDK2) or by mass spectrometry for unbiased identification of novel interactors.

Chromatin Immunoprecipitation (ChIP) for p53 Binding to the CDKN1A Promoter

This protocol allows for the investigation of the direct binding of transcription factors, such as p53, to the promoter region of the CDKN1A gene.

References

p21: A Cornerstone of Tumor Suppression and a Complex Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p21, also known as p21WAF1/Cip1 or CDKN1A, is a critical regulator of cell cycle progression and a key player in the cellular response to stress.[1][2][3] As a potent tumor suppressor, p21 is intricately involved in preventing uncontrolled cell proliferation, a hallmark of cancer. Its induction is a central event in the p53 signaling pathway, which responds to DNA damage and other cellular stressors to halt the cell cycle and allow for repair or, alternatively, trigger apoptosis.[2][3] However, the role of p21 in cancer is not unequivocal; emerging evidence points to a paradoxical oncogenic function in certain contexts, complicating its utility as a therapeutic target.[1][4] This technical guide provides a comprehensive overview of p21's function as a tumor suppressor, its complex signaling networks, quantitative data on its expression in various cancers, and detailed protocols for its experimental analysis.

Core Functions of p21 in Tumor Suppression

The tumor suppressor functions of p21 are multifaceted, primarily revolving around its ability to induce cell cycle arrest, modulate apoptosis, and regulate gene transcription.[2][5]

Cell Cycle Arrest

p21 is a universal inhibitor of cyclin-dependent kinases (CDKs), forming complexes with and inhibiting the activity of CDK1, CDK2, CDK4, and CDK6.[5][6][7] This inhibition is crucial for enforcing cell cycle checkpoints, particularly at the G1/S and G2/M transitions.[8][9]

-

G1/S Arrest: By inhibiting CDK2/cyclin E and CDK4/6/cyclin D complexes, p21 prevents the phosphorylation of the retinoblastoma protein (Rb).[1][10] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry.[5]

-

S Phase Inhibition: p21 can also directly inhibit DNA replication by binding to Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery.[1][7] This interaction blocks the processivity of DNA polymerase delta.

-

G2/M Arrest: p21 can inhibit the CDK1/cyclin B complex, which is essential for entry into mitosis, thus causing a G2/M arrest.[1][9]

Modulation of Apoptosis

The role of p21 in apoptosis is complex and context-dependent. While it can promote cell survival by inducing cell cycle arrest and allowing time for DNA repair, it can also exhibit anti-apoptotic functions.[2][9] The cytoplasmic localization of p21 has been associated with an anti-apoptotic or oncogenic role, where it can inhibit the activity of pro-apoptotic molecules like pro-caspase-3 and ASK1.[5][9][11] Conversely, depletion of p21 can sensitize cancer cells to apoptosis induced by DNA-damaging agents.[9]

Transcriptional Regulation

p21 can regulate gene expression both directly and indirectly.[2][5] Indirectly, its inhibition of CDKs prevents the phosphorylation of transcription factors like E2F, thereby repressing their activity.[5] Directly, p21 can associate with and modulate the activity of various transcription factors, including c-Myc and STAT3.[1]

Regulation of p21 Expression

The expression of p21 is tightly regulated by both p53-dependent and p53-independent mechanisms, allowing cells to respond to a wide array of stimuli.[2]

p53-Dependent Induction

In response to DNA damage, the tumor suppressor p53 is stabilized and activated.[3] Activated p53 binds to specific response elements in the promoter of the CDKN1A gene (which encodes p21), leading to its transcriptional activation.[12] This p53-p21 axis is a cornerstone of the DNA damage response, leading to cell cycle arrest.[3]

p53-Independent Induction

p21 can also be induced independently of p53 by a variety of signals, including growth factors, differentiation signals, and certain cellular stresses.[13][14] Transcription factors such as Sp1/Sp3, Smads, and BRCA1 can activate p21 transcription.[12][15] This p53-independent regulation is crucial for normal development and cellular differentiation.[13]

p21 Signaling Pathways

The central role of p21 in cell fate decisions is highlighted by its integration into multiple signaling pathways.

Data Presentation: p21 Expression in Human Cancers

The expression of p21 in tumors has been extensively studied, often with conflicting results regarding its prognostic significance. This variability can be attributed to the dual role of p21, differences in tumor types, p53 status, and the subcellular localization of the p21 protein.

| Cancer Type | p21 Expression Status | Correlation with Prognosis | Key Findings |

| Breast Cancer | Variable | Conflicting | High p21 expression has been associated with both better and worse prognosis.[16][17][18] Some studies suggest that in p53-wildtype tumors, high p21 is favorable, while in p53-mutant tumors, its prognostic value is less clear.[1] In HER2-positive tumors, higher p21 expression is observed.[16] |

| Non-Small Cell Lung Cancer (NSCLC) | Often overexpressed | Generally Favorable | High p21 expression is often an independent prognostic factor for better survival.[8][10] The 5-year survival rate for patients with high p21 expression can be significantly higher than for those with low expression.[8][10] However, some studies show high p21 correlates with poor prognosis, particularly in TP53 wild-type tumors.[12] |

| Gastric Cancer | Frequently downregulated | Poor | Negative or low expression of p21 correlates with advanced tumor stage, lymph node metastasis, and poor survival.[19][20] |

| Colorectal Cancer | Often downregulated | Complex | p21 is often downregulated during colorectal tumorigenesis.[21] Loss of p21 has been associated with both better and worse outcomes depending on patient age and other molecular factors.[22] |

| Ovarian Cancer | Variable | Favorable in p53-null tumors | Positive p21 staining is associated with a survival benefit, particularly in patients with p53-null tumors.[23] |

| Pancreatic Endocrine Tumors | Higher in metastatic tumors | Poor | Higher p21 expression is associated with the presence of liver metastases.[24] |

| Rectal Cancer | Variable | Favorable when negative | Negative p21 expression in the tumor periphery is associated with longer overall and disease-free survival.[25] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying p21's function and expression. Below are detailed protocols for key assays.

Western Blotting for p21 Detection

This protocol describes the detection of p21 protein levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-40 µg of protein per well onto a 12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 30-60 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p21 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.[26]

-

Cell Preparation:

-

Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a histogram of PI fluorescence intensity to distinguish cell populations in G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. Quantitative p21(waf-1)/p53 immunohistochemical analysis defines groups of primary invasive breast carcinomas with different prognostic indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. mpbio.com [mpbio.com]

- 7. biotna.net [biotna.net]

- 8. p21 as a prognostic factor in non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Clinical significance of p21 expression in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. Prognostic and predictive value of p53 and p21 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An immunohistochemical study of p21 and p53 expression in primary node-positive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prognostic Significance of p21 and p53 Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prognostic significance of p21 and p53 expression in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. p21 Expression in Colon Cancer and Modifying Effects of Patient Age and Body Mass Index on Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. p21 Protein Outperforms Clinico-pathological Criteria in Predicting Liver Metastases in Pancreatic Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. p21 as a Predictor and Prognostic Indicator of Clinical Outcome in Rectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The WAF1 Gene: A Comprehensive Technical Guide to a Master Regulator of Cell Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WAF1 gene, officially known as Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A) and also widely recognized as p21 or Cip1, encodes a protein that stands as a critical nexus in the intricate network of cellular regulation. As a potent cyclin-dependent kinase (CDK) inhibitor, p21 plays a pivotal role in orchestrating cell cycle arrest, DNA repair, cellular senescence, and apoptosis. Its expression is tightly controlled by a complex web of signaling pathways, most notably the p53 tumor suppressor pathway, but also a host of p53-independent mechanisms. This duality of regulation underscores its importance in both normal cellular homeostasis and the pathogenesis of diseases, particularly cancer. Dysregulation of p21 function can lead to uncontrolled cell proliferation and resistance to therapeutic agents. This in-depth technical guide provides a comprehensive overview of the WAF1 gene and its protein product, p21. It delves into its molecular functions, the signaling pathways that govern its expression and activity, and its multifaceted role in determining cell fate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cell cycle control and the development of novel cancer therapeutics.

Introduction to WAF1/p21

The product of the WAF1 gene, p21, is a 21-kDa protein that belongs to the Cip/Kip family of CDK inhibitors.[1] It was initially identified as a critical mediator of p53-induced growth arrest.[2] The human WAF1 gene is located on chromosome 6p21.2 and consists of three exons.[1] The p21 protein is a universal inhibitor of cyclin-CDK complexes, capable of halting cell cycle progression at both the G1/S and G2/M transitions.[1][3] This function is crucial for allowing time for DNA repair or for inducing apoptosis in the face of irreparable genomic damage.[4]

Molecular Function and Protein Interactions

The p21 protein is composed of two main functional domains. The N-terminal domain is responsible for inhibiting the kinase activity of cyclin-CDK complexes, including cyclin E/CDK2, cyclin D/CDK4, and cyclin A/CDK2.[4][5] The C-terminal domain contains a binding site for Proliferating Cell Nuclear Antigen (PCNA), a critical component of the DNA replication and repair machinery.[1] The interaction with PCNA allows p21 to directly inhibit DNA synthesis while permitting DNA repair to proceed.[6]

Beyond its direct interactions with CDKs and PCNA, p21 engages with a multitude of other proteins, influencing a wide range of cellular processes. These interacting partners include transcription factors, pro-caspases, and other signaling molecules, highlighting the pleiotropic nature of p21's function.[1][6]

Regulation of WAF1/p21 Expression

The expression of the WAF1 gene is meticulously regulated at both the transcriptional and post-transcriptional levels, ensuring a precise and timely response to various cellular signals.

p53-Dependent Regulation

The most well-characterized pathway for WAF1/p21 induction is through the tumor suppressor protein p53.[7] In response to cellular stress, such as DNA damage, p53 is activated and binds to specific response elements in the WAF1 promoter, leading to a robust increase in p21 transcription.[5][7] This p53-p21 axis is a cornerstone of the cellular DNA damage response, preventing the propagation of cells with compromised genomes.[7]

p53-Independent Regulation

WAF1/p21 expression can also be induced through a variety of p53-independent mechanisms, highlighting its broader role in cellular signaling.

-

Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β, a potent inhibitor of cell proliferation, can induce p21 expression through the activation of Smad transcription factors, which in turn bind to the WAF1 promoter.[1][8]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and growth, can also influence p21 expression. Akt can phosphorylate p21, leading to its cytoplasmic localization and promoting cell survival.[3][4]

-

Signal Transducer and Activator of Transcription (STAT) Pathway: Cytokines and growth factors can activate STAT proteins, which have been shown to bind to the WAF1 promoter and induce p21 expression, thereby mediating growth arrest.[9][10]

-

Other Transcription Factors: A number of other transcription factors, including Sp1, E2F1, and c-Myc, have been shown to directly regulate WAF1 transcription.[2][11][12] For instance, while Sp1 and E2F1 can activate the promoter, c-Myc is known to repress its transcription.[2][11][13]

WAF1/p21 in Cell Cycle Arrest and Apoptosis

The primary function of p21 is to induce cell cycle arrest, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Cell Cycle Arrest

By inhibiting cyclin-CDK complexes, p21 prevents the phosphorylation of key substrates required for cell cycle progression. Inhibition of cyclin E/CDK2 and cyclin D/CDK4 blocks the G1/S transition, while inhibition of cyclin A/CDK2 and cyclin B/CDK1 can lead to arrest in the S and G2/M phases, respectively.[1][3] The predominance of G1 versus G2 arrest can be cell-type dependent and influenced by the status of other cell cycle regulators like the retinoblastoma protein (pRb).[14]

Apoptosis

The role of p21 in apoptosis is complex and context-dependent. In some scenarios, p21 can protect cells from apoptosis by inducing cell cycle arrest and allowing for DNA repair.[6] However, in other contexts, particularly in the cytoplasm, p21 can have anti-apoptotic functions by directly binding to and inhibiting pro-apoptotic molecules like procaspase-3 and apoptosis signal-regulating kinase 1 (ASK1).[6][15] Conversely, there is also evidence for a pro-apoptotic role for p21, which may be mediated through its interactions with other proteins or by influencing the expression of pro-apoptotic genes like BAX.[15][16]

Quantitative Data on WAF1/p21 Function

The following tables summarize key quantitative data from studies investigating the role of p21 in cell cycle arrest and apoptosis.

| Cell Line | p53 Status | Condition | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HCT116 | Wild-type | Control | 24.40 ± 1.40 | - | - | [17] |

| HCT116 | Wild-type | MDM2-ALT1 overexpression | 31.44 ± 2.45 | - | - | [17] |

| HCT116 | p53-/- | Control | - | - | - | [17] |

| HCT116 | p53-/- | MDM2-ALT1 overexpression | No significant change | - | - | [17] |

| HCT116 | p21-/- | Control | - | - | - | [17] |

| HCT116 | p21-/- | MDM2-ALT1 overexpression | No significant change | - | - | [17] |

| Cell Line | Treatment (Doxorubicin) | p21 Expression | Apoptosis (% sub-G1) | Reference |

| MDA PCa 2b | 0.2 µg/ml | Increased | <20% after 72h | [7] |

| MDA PCa 2b | 0.5 µg/ml | No change | Striking increase after 48h | [7] |

| MDA PCa 2b | 1.0 µg/ml | Decreased | Striking increase after 48h | [7] |

| LNCaP | 0.2 µg/ml | Increased | <20% after 72h | [7] |

| LNCaP | 0.5 µg/ml | No change | Striking increase after 48h | [7] |

| LNCaP | 1.0 µg/ml | Decreased | Striking increase after 48h | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of WAF1/p21 are provided below.

Western Blot Analysis for p21 Detection

Objective: To detect and quantify the expression levels of p21 protein in cell lysates.

Methodology:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Co-Immunoprecipitation (Co-IP) of p21 and CDK2

Objective: To investigate the in vivo interaction between p21 and CDK2.

Methodology:

-

Cell Lysis:

-

Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 without SDS).

-

-

Pre-clearing:

-

Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against p21 or CDK2 (or a control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both p21 and CDK2.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following manipulation of p21 expression.

Methodology:

-

Cell Preparation:

-

Harvest cells and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. PI fluorescence intensity is proportional to the DNA content.

-

Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

Caption: p53-dependent activation of WAF1/p21 leading to cell cycle arrest.

Caption: TGF-β signaling pathway leading to p53-independent p21 induction.

Caption: A general experimental workflow for studying p21 function and interactions.

Conclusion

The WAF1/p21 gene product is a multifaceted protein that plays a central role in maintaining genomic integrity and controlling cell fate. Its intricate regulation through both p53-dependent and -independent pathways allows cells to respond to a wide array of internal and external stimuli. A thorough understanding of the molecular mechanisms governing p21's function and regulation is paramount for the development of effective therapeutic strategies that target the cell cycle machinery in cancer and other proliferative disorders. This guide provides a foundational framework for researchers and drug development professionals to further explore the complexities of this critical tumor suppressor and its potential as a therapeutic target.

References

- 1. A role for E2F1 in Ras activation of p21(WAF1/CIP1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K-Akt signaling is involved in the regulation of p21(WAF/CIP) expression and androgen-independent growth in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pnas.org [pnas.org]

- 6. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The c-MYC-AP4-p21 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell growth arrest and induction of cyclin-dependent kinase inhibitor p21 WAF1/CIP1 mediated by STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of the cdk inhibitor p21 gene during cell cycle progression is under the control of the transcription factor E2F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neoplasiaresearch.com [neoplasiaresearch.com]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Anti-p21 Antibody for Western Blot Analysis

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of anti-p21 antibody for Western blot analysis. This document outlines the critical steps from sample preparation to data interpretation, ensuring reliable and reproducible results.

Introduction to p21

p21, also known as cyclin-dependent kinase inhibitor 1 or CDK-interacting protein 1 (CIP1), is a potent inhibitor of cyclin-dependent kinases (CDKs). It plays a crucial role in the regulation of the cell cycle, particularly in the G1 and S phases, and is a key mediator of the p53 tumor suppressor pathway. Upregulation of p21 leads to cell cycle arrest in response to DNA damage, allowing time for repair. Its expression is tightly regulated, and its detection by Western blot is a fundamental technique in cancer research, cell biology, and drug development.

The p21 Signaling Pathway

The p21 protein is a central node in the cell cycle control network. Its expression is primarily induced by the p53 tumor suppressor protein in response to cellular stress signals like DNA damage. Once expressed, p21 binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of key substrates required for cell cycle progression.

Caption: The p53-p21 signaling pathway leading to cell cycle arrest.

Western Blot Protocol for p21 Detection

This protocol provides a step-by-step guide for performing Western blot analysis to detect the p21 protein.

Experimental Workflow

The overall workflow for the Western blot experiment is depicted below. It involves sample preparation, protein separation by gel electrophoresis, transfer to a membrane, antibody incubation, and finally, detection and analysis.

Caption: A typical workflow for Western blot analysis of p21.

Detailed Methodologies

A. Sample Preparation

-

Cell Lysis:

-

For adherent cells, wash the culture dish with ice-cold PBS.

-

Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RIPA buffer.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

B. SDS-PAGE

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor migration and estimate protein size.

-

Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

C. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.

-

After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween 20 (TBST).

D. Blocking

-